molecular formula C12H13N3OS B14220093 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one CAS No. 828920-44-1

2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one

Cat. No.: B14220093
CAS No.: 828920-44-1
M. Wt: 247.32 g/mol
InChI Key: VTQVXNYQJWTQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

The synthesis of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with a suitable phenyl ethanone derivative under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects . The compound’s ability to form hydrogen bonds and engage in π-π interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be compared with other thiazole-containing compounds such as:

These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to unique biological activities and applications.

Properties

CAS No.

828920-44-1

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-[[5-(methylamino)-1,3-thiazol-2-yl]amino]-1-phenylethanone

InChI

InChI=1S/C12H13N3OS/c1-13-11-8-15-12(17-11)14-7-10(16)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15)

InChI Key

VTQVXNYQJWTQFS-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(S1)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.